2-(Quinoxalin-2-yloxy)ethan-1-amine
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-quinoxalin-2-yloxyethanamine |
InChI |
InChI=1S/C10H11N3O/c11-5-6-14-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,11H2 |
InChI Key |
ZNSWCWPPHHIRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCCN |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 Quinoxalin 2 Yloxy Ethan 1 Amine
Reactivity at the Quinoxaline (B1680401) Heterocycle
The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is characterized as an electron-deficient heterocycle. researchgate.netpharmacophorejournal.com This electronic nature is a primary determinant of its reactivity, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution and redox reactions. pharmacophorejournal.comsapub.org
Electrophilic Aromatic Substitution Patterns
Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, the quinoxaline nucleus is significantly deactivated towards electrophilic aromatic substitution (EAS). pharmacophorejournal.com Such reactions are uncommon and typically require harsh conditions. When substitution does occur, it preferentially takes place on the benzene portion of the heterocycle.
The directing influence of the 2-(ethoxyamine) substituent must be considered. The ether oxygen atom is an activating group and an ortho, para-director. However, this effect is counteracted by the strong deactivating effect of the fused pyrazine ring. Therefore, forcing conditions would be necessary to achieve electrophilic substitution, with potential sites being the C-5 and C-7 positions, para and ortho to the ether linkage, respectively. Common EAS reactions like nitration and halogenation on the quinoxaline ring are challenging but have been documented for various derivatives. sapub.org
Table 1: General Electrophilic Aromatic Substitution on Quinoxaline Derivatives
| Reaction Type | Reagent/Conditions | Expected Outcome on 2-(Quinoxalin-2-yloxy)ethan-1-amine |
| Nitration | HNO₃/H₂SO₄ | Substitution likely at C-5 or C-7, requires forcing conditions. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Substitution likely at C-5 or C-7, requires forcing conditions. |
| Sulfonation | Fuming H₂SO₄ | Generally difficult; substitution would favor the benzene ring. |
| Friedel-Crafts | R-X/AlCl₃ | Generally unsuccessful due to deactivation and catalyst coordination with nitrogen atoms. |
Nucleophilic Attack on the Quinoxaline Ring System
The electron-deficient character of the pyrazine ring makes the quinoxaline system a prime target for nucleophilic attack. sapub.org For 2-(Quinoxalin-2-yloxy)ethan-1-amine, the C-2 and C-3 positions are particularly activated towards nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway. The 2-(ethoxyamine) group can act as a leaving group, allowing for its displacement by strong nucleophiles. This is a common strategy for functionalizing quinoxaline rings, for instance, by reacting 2-chloroquinoxalines with various nucleophiles. udayton.edu The reaction of 2-(Quinoxalin-2-yloxy)ethan-1-amine with a potent nucleophile could lead to the displacement of the entire side chain.
Furthermore, converting the quinoxaline to its N-oxide derivative substantially increases its electrophilicity, facilitating nucleophilic substitution reactions. rsc.orgrsc.orgmdpi.com This activation strategy allows for reactions with a broader range of nucleophiles, including carbanions in what is known as vicarious nucleophilic substitution (VNS) of hydrogen. rsc.orgrsc.orgresearchgate.net
Table 2: Nucleophilic Substitution Reactions on the Quinoxaline Ring
| Reaction Type | Reagent/Conditions | Expected Outcome on 2-(Quinoxalin-2-yloxy)ethan-1-amine |
| SNAr | Strong Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | Displacement of the -O-(CH₂)₂-NH₂ group at the C-2 position. |
| VNS (on N-Oxide) | Carbanions (e.g., from nitriles, sulfones) | Substitution of hydrogen, likely at the C-3 position. rsc.orgresearchgate.net |
| Addition | Grignard Reagents (R-MgX) | Can add across the C=N bonds, leading to dihydroquinoxaline derivatives. sapub.org |
Redox Chemistry of the Quinoxaline Core
The nitrogen atoms in the quinoxaline core are susceptible to both oxidation and reduction.
Oxidation: Treatment with oxidizing agents like peroxy acids or hydrogen peroxide can yield the corresponding quinoxaline-N-oxide or 1,4-di-N-oxide. mdpi.com The formation of the N-oxide is synthetically useful as it activates the heterocyclic ring, particularly the C-2 and C-3 positions, for nucleophilic attack. mdpi.com The presence of the di-N,N'-oxide fragment significantly enhances the reactivity of quinoxalines in nucleophilic substitution reactions. mdpi.com
Reduction: The quinoxaline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the pyrazine ring to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. sapub.org The specific outcome can depend on the catalyst and reaction conditions. Reductive cyclization is also a key step in many quinoxaline synthesis pathways. sapub.org
Table 3: Redox Reactions of the Quinoxaline Core
| Reaction Type | Reagent/Conditions | Expected Product |
| Oxidation | m-CPBA or H₂O₂/AcOH | 2-(Quinoxalin-2-yloxy)ethan-1-amine-1-oxide or 1,4-dioxide. mdpi.com |
| Reduction | H₂/Pd-C, Fe/HCl | 2-((1,2,3,4-Tetrahydroquinoxalin-2-yl)oxy)ethan-1-amine. sapub.org |
Reactions Involving the Ether Linkage
Cleavage Reactions of the Ether Bond
Ether linkages are generally stable but can be cleaved under specific, typically harsh, conditions. wikipedia.org The most common method for cleaving aryl ethers is treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
The mechanism involves the initial protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. Depending on the structure, this can proceed via an SN1 or SN2 pathway. wikipedia.org For 2-(Quinoxalin-2-yloxy)ethan-1-amine, the attack would likely occur at the less hindered ethyl carbon, following an SN2 mechanism, to yield quinoxalin-2(1H)-one and a 2-haloethan-1-amine derivative. Cleavage can also be achieved with strong Lewis acids like boron tribromide (BBr₃).
Table 4: Conditions for Ether Linkage Cleavage
| Reagent | Conditions | Mechanism | Probable Products |
| HI or HBr | Heat | Acid-catalyzed SN2 | Quinoxalin-2(1H)-one, 2-iodo/bromoethan-1-amine |
| BBr₃ | Room Temp or below | Lewis acid-catalyzed cleavage | Quinoxalin-2(1H)-one, 2-bromoethan-1-amine |
| Strong Bases (e.g., Organolithiums) | Generally not effective for unactivated aryl ethers. | N/A | No reaction |
Stability under Various Reaction Conditions
The ether linkage in 2-(Quinoxalin-2-yloxy)ethan-1-amine is expected to be stable under a range of common reaction conditions, which allows for selective modification of other parts of the molecule.
The linkage is generally stable in basic and neutral media. It would also be expected to withstand many reductive and oxidative conditions that are not harsh enough to cleave the bond, such as those used to modify the quinoxaline core or the terminal amine group. However, some quinoxaline derivatives with side chains have been noted to be relatively unstable under certain heat treatments in both acidic and alkaline solutions. tandfonline.com The photochemical stability of quinoxaline derivatives can also vary depending on the substituents. nih.gov
Table 5: Stability of the Ether Linkage under Various Reaction Conditions
| Condition Type | Reagent Examples | Stability of Ether Linkage | Notes |
| Basic | NaOH, K₂CO₃, Et₃N | Stable | Allows for reactions at the amine or deprotonation at other sites. |
| Mild Acidic | Acetic Acid, TFA (mild conditions) | Generally Stable | Protonation of the amine or ring nitrogens is more likely. |
| Strong Acidic | Conc. HBr, HI, BBr₃ | Unstable/Cleaved | Cleavage of the C-O bond is expected. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Pd-C, H₂/Raney Ni | Generally Stable | Allows for reduction of the pyrazine ring without ether cleavage. |
| Mild Oxidation | MnO₂, PCC | Stable | Allows for selective oxidation of other functional groups if present. |
Transformations at the Primary Amine Moiety
The primary amine group in 2-(Quinoxalin-2-yloxy)ethan-1-amine is a nucleophilic center that readily participates in a range of chemical reactions. These transformations are crucial for building more complex molecular architectures, modifying the compound's physicochemical properties, and preparing derivatives for various applications in medicinal and materials chemistry. The key reactions involving this amine group include derivatization through acylation and alkylation, condensation to form Schiff bases, and coordination with metal ions.
Derivatization Reactions of the Primary Amine (e.g., acylation, alkylation)
The primary amine of 2-(Quinoxalin-2-yloxy)ethan-1-amine is readily derivatized through standard organic transformations such as acylation and alkylation. These reactions introduce new functional groups, which can significantly alter the molecule's properties.
Acylation: The amine group can be acylated to form amides using various acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reacting 2-(Quinoxalin-2-yloxy)ethan-1-amine with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base such as triethylamine (B128534) would yield the corresponding N-acyl derivative. This type of reaction is analogous to the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, where an amine is coupled with a quinoxaline-containing carboxylic acid derivative. nih.govchemscene.com
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides (R-X). This reaction typically proceeds via nucleophilic substitution to yield secondary and, upon further reaction, tertiary amines. The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The synthesis of diverse functionalized quinoxalines often involves the reaction of amines with halogenated quinoxalines, highlighting the general utility of this reaction type within the quinoxaline family. bldpharm.com
The table below illustrates representative derivatization reactions at the primary amine.
| Reaction Type | Reagent | Product Class | General Structure of Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Amide | N-(2-(quinoxalin-2-yloxy)ethyl)acetamide |
| Acylation | Benzoyl chloride | Amide | N-(2-(quinoxalin-2-yloxy)ethyl)benzamide |
| Alkylation | Methyl iodide | Secondary Amine | N-methyl-2-(quinoxalin-2-yloxy)ethan-1-amine |
| Alkylation | Benzyl bromide | Secondary Amine | N-benzyl-2-(quinoxalin-2-yloxy)ethan-1-amine |
Condensation Reactions and Schiff Base Formation
The primary amine of 2-(Quinoxalin-2-yloxy)ethan-1-amine can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. chemscene.com The formation of Schiff bases is a robust and widely used transformation in organic synthesis.
Studies on analogous compounds, such as 3-{[2-(amino)ethyl]amino}quinoxalin-2(1H)-one, have shown that the primary amine readily condenses with various substituted aromatic aldehydes upon refluxing in a suitable solvent like ethanol. nih.gov This reaction provides a straightforward method for introducing diverse aryl groups into the molecular structure, leading to a wide array of Schiff base derivatives. These derivatives are of significant interest due to their applications in coordination chemistry and their potential biological activities. nih.gov
The general reaction involves the equimolar addition of an aldehyde or ketone to 2-(Quinoxalin-2-yloxy)ethan-1-amine, often with gentle heating.
| Aldehyde/Ketone Reactant | Reaction Conditions | Resulting Schiff Base Product |
|---|---|---|
| Benzaldehyde | Ethanol, Reflux | (E)-N-benzylidene-2-(quinoxalin-2-yloxy)ethan-1-amine |
| 4-Chlorobenzaldehyde | Ethanol, Reflux | (E)-N-(4-chlorobenzylidene)-2-(quinoxalin-2-yloxy)ethan-1-amine |
| 4-Methoxybenzaldehyde | Ethanol, Reflux | (E)-N-(4-methoxybenzylidene)-2-(quinoxalin-2-yloxy)ethan-1-amine |
| Acetone | Methanol, Acid catalyst | N-(propan-2-ylidene)-2-(quinoxalin-2-yloxy)ethan-1-amine |
Coordination Chemistry of the Amine Nitrogen
The nitrogen atom of the primary amine is a Lewis basic site and can donate its lone pair of electrons to a metal center, forming a coordination complex. The entire molecule of 2-(Quinoxalin-2-yloxy)ethan-1-amine possesses multiple potential donor atoms: the primary amine nitrogen, the ether oxygen, and the two nitrogen atoms of the quinoxaline ring. This multidentate character allows it to act as a versatile ligand in coordination chemistry.
While it can act as a simple monodentate ligand through the primary amine, it is more likely to function as a bidentate or tridentate chelating agent, which results in more stable metal complexes. A particularly stable arrangement would involve coordination through the primary amine nitrogen and the N1 nitrogen of the quinoxaline ring, forming a six-membered chelate ring with the metal ion. This N,N'-bidentate coordination mode is common for ligands with similar structures and leads to stable complexes with transition metals like palladium(II) and platinum(II).
Furthermore, research on related quinoxaline compounds has demonstrated that the quinoxaline nitrogen atoms can effectively coordinate to metal ions such as silver(I). nih.gov This confirms the availability of the quinoxaline nitrogen for metal binding.
Alternatively, the reactivity of the primary amine can be used to first synthesize more complex ligands, such as Schiff bases, which are then used to coordinate with metal ions. Schiff bases derived from quinoxaline precursors are well-documented to form stable complexes with a variety of metals, including cobalt, nickel, and copper, acting as effective multidentate ligands.
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the chemical environment of each proton and carbon atom, as well as their connectivity, ultimately leading to a complete structural assignment.
The ¹H NMR spectrum of 2-(Quinoxalin-2-yloxy)ethan-1-amine would be expected to display a series of signals corresponding to the distinct proton environments within the molecule. The aromatic protons on the quinoxaline (B1680401) ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific coupling patterns (doublets, triplets, or multiplets) of these protons would reveal their substitution pattern on the benzene (B151609) portion of the quinoxaline system. The single proton on the pyrazine (B50134) ring (at position 3) would likely resonate as a singlet.
The protons of the ethanamine side chain would be found in the more upfield region. The two methylene (B1212753) groups (-O-CH₂- and -CH₂-NH₂) would each give rise to a distinct signal, likely a triplet, due to coupling with the adjacent methylene group and the amine protons, respectively. The chemical shift of the methylene group attached to the oxygen atom would be further downfield compared to the one attached to the nitrogen due to the electronegativity of the oxygen atom. The amine (-NH₂) protons would likely appear as a broad singlet, and their chemical shift could be variable depending on the solvent and concentration.
A hypothetical ¹H NMR data table is presented below based on chemical shift predictions for similar structures.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Aromatic-H | 7.50 - 8.20 | m | - |
| Quinoxaline-H3 | 8.30 | s | - |
| -O-CH₂- | 4.40 | t | ~5 |
| -CH₂-NH₂ | 3.20 | t | ~5 |
| -NH₂ | 1.80 | br s | - |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For 2-(Quinoxalin-2-yloxy)ethan-1-amine, ten distinct carbon signals would be expected. The carbon atoms of the quinoxaline ring would resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the ether oxygen (C2) would be significantly downfield. The two aliphatic carbons of the ethanamine side chain would appear at higher field strengths, with the carbon bonded to oxygen appearing more downfield than the carbon bonded to nitrogen.
A predicted ¹³C NMR data table is shown below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quinoxaline C2 | 158.0 |
| Quinoxaline Aromatic C | 120.0 - 145.0 |
| -O-CH₂- | 68.0 |
| -CH₂-NH₂ | 41.0 |
To definitively assign the ¹H and ¹³C signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system. For instance, it would show a correlation between the two methylene groups of the ethanamine side chain, confirming their adjacent positions. It would also help in assigning the coupled aromatic protons on the quinoxaline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would be instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.40 ppm would show a cross-peak with the carbon signal at ~68.0 ppm, confirming the -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule. For example, an HMBC experiment would show a correlation between the protons of the -O-CH₂- group and the C2 carbon of the quinoxaline ring, unequivocally establishing the ether linkage.
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of 2-(Quinoxalin-2-yloxy)ethan-1-amine, which is C₁₀H₁₁N₃O. The calculated exact mass for this formula would be compared to the experimentally measured mass to confirm the elemental composition.
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" of the molecule's structure. For 2-(Quinoxalin-2-yloxy)ethan-1-amine, key fragmentation pathways would likely involve the cleavage of the ether bond and the bonds within the ethanamine side chain.
Common fragmentation patterns for ethers include the loss of the alkoxy group or the alkyl group. For the amino group, a characteristic fragmentation is the alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen. The stable quinoxaline ring would likely remain intact or fragment in a predictable manner characteristic of aromatic nitrogen heterocycles. Analysis of these fragmentation patterns would provide further confirmation of the proposed structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint. Although specific experimental spectra for 2-(Quinoxalin-2-yloxy)ethan-1-amine are not widely published, the expected vibrational frequencies can be reliably predicted based on the analysis of related quinoxaline derivatives and other organic molecules containing similar functional moieties. researchgate.netnih.govnih.govrsc.org
The primary functional groups expected to exhibit characteristic vibrational bands in the IR and Raman spectra of 2-(Quinoxalin-2-yloxy)ethan-1-amine include the quinoxaline ring system, the ether linkage, and the primary amine group.
Key Vibrational Modes and Expected Frequencies:
N-H Vibrations: The primary amine (NH2) group is characterized by its stretching and bending vibrations. Asymmetric and symmetric N-H stretching modes are anticipated in the 3500-3300 cm⁻¹ region. nih.gov The NH2 scissoring (bending) vibration typically appears around 1650-1580 cm⁻¹. nih.gov
C-H Vibrations: Aromatic C-H stretching vibrations from the quinoxaline ring are expected to occur above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. researchgate.net Aliphatic C-H stretching vibrations from the ethylamine (B1201723) side chain will appear in the 3000-2850 cm⁻¹ region. researchgate.net
C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring are typically observed in the 1650-1400 cm⁻¹ region. researchgate.netnih.gov These bands are often strong in both IR and Raman spectra and are characteristic of the heterocyclic ring system.
C-O Vibrations: The ether linkage (C-O-C) is expected to produce strong C-O stretching bands. The aryl-alkyl ether C-O stretching vibration typically appears in the 1275–1200 cm⁻¹ range, while the alkyl C-O stretch is found around 1150-1085 cm⁻¹. rsc.org
Quinoxaline Ring Vibrations: The breathing modes and other deformations of the quinoxaline ring will result in a series of bands in the fingerprint region (below 1400 cm⁻¹). researchgate.netnih.gov
A comparative table of expected vibrational frequencies for the key functional groups in 2-(Quinoxalin-2-yloxy)ethan-1-amine is presented below, based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
| Primary Amine | N-H Stretching (asymmetric & symmetric) | 3500 - 3300 | nih.gov |
| N-H Bending (scissoring) | 1650 - 1580 | nih.gov | |
| Aromatic C-H | C-H Stretching | 3100 - 3000 | researchgate.net |
| Aliphatic C-H | C-H Stretching (asymmetric & symmetric) | 3000 - 2850 | researchgate.net |
| Quinoxaline Ring | C=N Stretching | 1630 - 1600 | researchgate.net |
| C=C Stretching | 1625 - 1430 | researchgate.net | |
| Ether Linkage | Aryl-O Stretching | 1275 - 1200 | rsc.org |
| Alkyl-O Stretching | 1150 - 1085 | rsc.org |
Interactive Data Table of Expected Vibrational Frequencies:
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides invaluable information on bond lengths, bond angles, and the conformation of the molecule, as well as the nature of intermolecular interactions that govern the crystal packing.
Obtaining high-quality single crystals suitable for X-ray diffraction analysis is a critical first step. nih.gov For quinoxaline derivatives, several common crystallization techniques can be employed. A frequently successful strategy is slow evaporation of a saturated solution. The choice of solvent is crucial and is often determined empirically, with solvents such as ethanol, methanol, acetonitrile, or mixtures thereof being common choices. Another method involves the slow cooling of a hot, saturated solution. For less soluble compounds, vapor diffusion, where a precipitant is slowly diffused into a solution of the compound, can be an effective technique for inducing crystallization.
The solid-state structure of organic molecules is stabilized by a network of intermolecular interactions. In the case of 2-(Quinoxalin-2-yloxy)ethan-1-amine, several types of non-covalent interactions are expected to play a significant role in the crystal packing. These include hydrogen bonding, π-π stacking, and C-H···π interactions.
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring and the ether oxygen atom can act as hydrogen bond acceptors. It is highly probable that N-H···N and N-H···O hydrogen bonds are key features in the crystal lattice, leading to the formation of one-, two-, or three-dimensional networks.
π-π Stacking: The planar aromatic quinoxaline rings are prone to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the aromatic systems, are a common feature in the crystal structures of quinoxaline-containing compounds and contribute significantly to the stability of the crystal lattice. researchgate.net
C-H···π Interactions: The aromatic C-H bonds of the quinoxaline ring can also participate in C-H···π interactions with adjacent aromatic rings, further stabilizing the crystal packing.
For instance, in the crystal structure of a related compound, N,N′-Bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine, the crystal packing is stabilized by intermolecular C—H⋯N interactions, which results in a layered structure. researchgate.net
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For 2-(Quinoxalin-2-yloxy)ethan-1-amine, the key conformational features to be determined would be the torsion angles associated with the flexible ethanamine side chain. The dihedral angles defining the orientation of the ethylamine group relative to the quinoxaline ring (C(ring)-O-C-C and O-C-C-N) would reveal the preferred conformation adopted by the molecule to maximize favorable intermolecular interactions and minimize steric hindrance within the crystal lattice. The planarity of the quinoxaline ring system is also a feature that would be confirmed by crystallographic data. In related structures, the quinoxaline ring is observed to be nearly planar. researchgate.net
Mechanistic Insights into Molecular Interactions Non Biological Contexts
Ligand Binding Mechanisms for Metal Complexes
Quinoxaline (B1680401) derivatives are well-regarded for their ability to form stable complexes with a wide range of transition metals. tandfonline.com The specific arrangement of nitrogen and oxygen atoms in 2-(Quinoxalin-2-yloxy)ethan-1-amine makes it a potent chelating agent.
Chelation Modes and Coordination Geometries
Based on the structure of 2-(Quinoxalin-2-yloxy)ethan-1-amine, it is anticipated to act as a bidentate or potentially a tridentate ligand. The most probable chelation involves the formation of a stable five-membered ring through the coordination of one of the quinoxaline nitrogen atoms and the nitrogen atom of the terminal amine group. This O,N,N donor sequence is a common feature in many biologically active quinoxaline-based ligands.
In metal complexes involving analogous quinoxaline-based Schiff base ligands, various coordination geometries have been observed. These are largely dependent on the nature of the metal ion and the stoichiometry of the reaction. For instance, mononuclear Co(II), Ni(II), and Zn(II) complexes with an unsymmetrical ONNO donor quinoxaline ligand have been shown to adopt octahedral geometries. researchgate.netnih.gov In some cases, such as with Cu(II), distorted octahedral or square planar geometries can arise. figshare.com The flexible ethylamine (B1201723) side chain in 2-(Quinoxalin-2-yloxy)ethan-1-amine allows it to adapt to the preferred coordination sphere of the central metal ion.
Table 1: Common Coordination Geometries in Quinoxaline Metal Complexes
| Metal Ion | Typical Coordination Geometry | Source |
| Co(II) | Octahedral | researchgate.netfigshare.com |
| Ni(II) | Octahedral | researchgate.netfigshare.com |
| Cu(II) | Distorted Octahedral | figshare.com |
| Zn(II) | Octahedral | researchgate.netfigshare.com |
Role of Quinoxaline Nitrogen and Amine Nitrogen in Coordination
The coordination of 2-(Quinoxalin-2-yloxy)ethan-1-amine to a metal center is primarily facilitated by the lone pairs of electrons on its nitrogen atoms. The quinoxaline ring contains two nitrogen atoms; typically, the nitrogen at the 1-position is involved in coordination, as the nitrogen at the 4-position is sterically less accessible. This quinoxaline nitrogen acts as a heterocyclic N-donor.
The second point of attachment is the primary amine nitrogen at the terminus of the flexible ethylamine side chain. This aliphatic amine nitrogen is a strong Lewis base and readily forms a coordinate bond with metal ions. The combined action of the quinoxaline nitrogen and the amine nitrogen results in a stable chelate ring, which is entropically favored over monodentate coordination. In some quinoxaline complexes, the ligand acts as a tetradentate ONNO donor, though in the case of 2-(Quinoxalin-2-yloxy)ethan-1-amine, a bidentate N,N or tridentate O,N,N coordination is more likely. nih.gov
Theoretical Modeling of Metal-Ligand Interactions
Density Functional Theory (DFT) is a powerful computational tool used to model the geometric and electronic structure of metal complexes. tandfonline.comresearchgate.netfigshare.com For metal complexes of quinoxaline derivatives, DFT calculations can provide insights into bond lengths, bond angles, and the distribution of electron density upon coordination. Such studies help in corroborating experimental data from techniques like X-ray crystallography and spectroscopy.
Theoretical modeling of a hypothetical complex between 2-(Quinoxalin-2-yloxy)ethan-1-amine and a metal ion would likely focus on optimizing the geometry to find the most stable conformation. These calculations can also determine the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the complex. nih.gov For similar quinoxaline-based Schiff base complexes, DFT studies have been instrumental in confirming the proposed coordination modes and geometries. researchgate.net
Non-Covalent Interactions in Supramolecular Assemblies
Beyond its role as a ligand in coordination chemistry, the structure of 2-(Quinoxalin-2-yloxy)ethan-1-amine is well-suited for forming supramolecular assemblies through non-covalent interactions. These interactions are crucial in crystal engineering and the design of new materials.
Hydrogen Bonding Networks
The 2-(Quinoxalin-2-yloxy)ethan-1-amine molecule contains both hydrogen bond donors (the -NH2 group) and acceptors (the quinoxaline nitrogens and the ether oxygen). This allows for the formation of extensive hydrogen bonding networks in the solid state.
In the crystal structures of related quinoxaline derivatives, intermolecular hydrogen bonds often connect molecules into three-dimensional networks. nih.gov A common motif involves the amine group of one molecule forming a hydrogen bond with the quinoxaline nitrogen of an adjacent molecule. The presence of both donor and acceptor sites can lead to the formation of motifs like centrosymmetric dimeric rings or infinite chains. nih.gov In studies of other quinoxaline derivatives, a 'pincer' hydrogen-bond motif, where a quinoxaline nitrogen accepts two N–H···N hydrogen bonds, has been observed to generate spiral or helical structures. nih.gov
π-π Stacking Interactions of the Quinoxaline Ring
The planar, aromatic quinoxaline ring is capable of engaging in π-π stacking interactions, which are attractive, non-covalent interactions between aromatic rings. youtube.com These interactions play a significant role in the packing of quinoxaline-containing molecules in crystals.
In many quinoxaline derivatives, a head-to-tail π-stacking arrangement is observed between molecules that are connected by a center of symmetry. nih.gov The extent of this stacking can vary, with interplanar distances typically in the range of 3.3 to 3.5 Å. nih.gov The electron-deficient nature of the quinoxaline ring system, compared to a simple benzene (B151609) ring, can influence the geometry and strength of these stacking interactions. rsc.org These interactions are a key driving force in the formation of columnar structures in the solid state. nih.govnih.gov
Interactions with Model Chemical Systems and Reagents
The chemical reactivity of 2-(quinoxalin-2-yloxy)ethan-1-amine is dictated by the functional groups it possesses: a primary amine, an ether linkage, and the quinoxaline core. The interactions with model chemical systems can be inferred from the known reactivity of these individual moieties.
The primary amine group imparts nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. For example, in the presence of an alkyl halide, the amine can undergo an SN2 reaction to form a secondary amine. youtube.com This reaction involves the nucleophilic attack of the amine on the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide ion.
The quinoxaline ring system itself can participate in various chemical transformations. The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline nucleus are generally considered to be weakly basic. The reactivity of the quinoxaline ring can be influenced by the substituents attached to it. The presence of the electron-donating ethoxyamine side chain at the 2-position can modulate the electron density of the ring system, potentially influencing its susceptibility to electrophilic or nucleophilic attack.
The synthesis of various quinoxaline derivatives often involves condensation reactions between o-phenylenediamines and α-dicarbonyl compounds. bldpharm.com While 2-(quinoxalin-2-yloxy)ethan-1-amine is already a formed quinoxaline, understanding its synthesis provides context for its stability and potential for reverse or side reactions under certain conditions. The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions.
The interaction with model reagents can be summarized in the following table:
| Model Reagent Class | Potential Interaction with 2-(Quinoxalin-2-yloxy)ethan-1-amine |
| Electrophiles (e.g., alkyl halides, acyl chlorides) | Nucleophilic substitution or acylation at the primary amine. |
| Nucleophiles | The quinoxaline ring may be susceptible to nucleophilic aromatic substitution under specific conditions, although this is less common without activating groups. |
| Acids | Protonation of the amine and quinoxaline nitrogens to form salts. |
| Bases | The primary amine can act as a weak base. |
| Oxidizing Agents | The quinoxaline ring and the amine group could be susceptible to oxidation, depending on the strength of the oxidizing agent. |
| Reducing Agents | The pyrazine ring of the quinoxaline core can be reduced under certain conditions. |
It is important to note that the reactivity of 2-(quinoxalin-2-yloxy)ethan-1-amine in complex systems will be a composite of the reactivities of its constituent functional groups, and these can influence one another.
Applications of 2 Quinoxalin 2 Yloxy Ethan 1 Amine Beyond Clinical Development
Utilization as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atoms within the quinoxaline (B1680401) ring system and the terminal primary amine of 2-(Quinoxalin-2-yloxy)ethan-1-amine provide multiple coordination sites, making it an excellent candidate for use as a ligand in coordination chemistry. This characteristic allows for the formation of stable complexes with a variety of metal ions, opening avenues for its application in the design of functional materials and catalysts.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The design and synthesis of MOFs with specific functionalities are of great interest for applications in gas storage, separation, and catalysis. Amine-functionalized ligands are particularly valuable in MOF synthesis due to the ability of the amine groups to enhance interactions with guest molecules, such as carbon dioxide, and to serve as active sites for post-synthetic modification.
While specific studies detailing the use of 2-(Quinoxalin-2-yloxy)ethan-1-amine in MOF synthesis are not extensively documented, the structural characteristics of the molecule make it a promising candidate for such applications. The quinoxaline unit can act as a rigid strut, while the flexible ethylamine (B1201723) tail can introduce functionality into the pores of the resulting framework. For instance, copper-based MOFs have been shown to be effective heterogeneous catalysts in various organic transformations, and the incorporation of ligands like 2-(Quinoxalin-2-yloxy)ethan-1-amine could lead to novel catalytic materials nih.gov. The ability of the amine group to be functionalized post-synthesis offers a pathway to tailor the properties of the MOF for specific catalytic or sensing applications.
The coordination complexes of quinoxaline-based ligands with transition metals have been explored for their catalytic activity. The electronic properties of the quinoxaline ring system can be tuned by substituents, which in turn influences the catalytic performance of the corresponding metal complex. The presence of the ethylamine group in 2-(Quinoxalin-2-yloxy)ethan-1-amine provides an additional coordination site that can stabilize the metal center and influence its reactivity.
In the realm of heterogeneous catalysis, quinoxalin-2(1H)-ones have been supported on various materials to create recyclable catalysts for reactions such as C-H amination nih.gov. While direct catalytic applications of 2-(Quinoxalin-2-yloxy)ethan-1-amine are yet to be widely reported, its potential as a ligand in both homogeneous and heterogeneous catalysis is significant. Metal complexes of this ligand could be employed in a range of catalytic reactions, including oxidation, reduction, and cross-coupling reactions. The development of such catalysts would benefit from the modular nature of the ligand, allowing for systematic tuning of its steric and electronic properties.
Table 1: Potential Catalytic Applications of 2-(Quinoxalin-2-yloxy)ethan-1-amine Metal Complexes
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Oxidation Reactions | Fe, Cu, Mn | Stabilize high-valent metal-oxo species |
| Reduction Reactions | Ru, Rh, Ir | Modulate the electronic properties of the metal center |
| Cross-Coupling Reactions | Pd, Ni, Cu | Facilitate reductive elimination and oxidative addition steps |
| C-H Activation | Rh, Ru, Pd | Act as a directing group and stabilize the transition state |
The development of luminescent materials is a cornerstone of modern material science, with applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors and bio-imaging. Quinoxaline derivatives are known to form highly luminescent complexes with various metal ions, particularly those with d6, d8, and d10 electron configurations such as Ru(II), Re(I), Pt(II), and Ir(III). isca.me
The quinoxaline core of 2-(Quinoxalin-2-yloxy)ethan-1-amine can act as a chromophoric unit, and its coordination to a metal center can lead to the formation of complexes with interesting photophysical properties. The emission characteristics of these complexes, such as wavelength and quantum yield, can be fine-tuned by modifying the substituents on the quinoxaline ring and by the choice of the metal ion. While specific luminescent complexes of 2-(Quinoxalin-2-yloxy)ethan-1-amine are not yet prevalent in the literature, the foundational knowledge of quinoxaline-based luminophores suggests a promising future for this compound in the design of new photoactive materials. For instance, multifunctional materials with aggregation-induced emission (AIE) have been developed using quinoxaline and triphenylamine (B166846) groups, demonstrating the potential for creating materials with novel optical properties. rsc.org
Role as a Synthetic Building Block for Complex Architectures
The reactivity of the quinoxaline ring and the presence of the primary amine group make 2-(Quinoxalin-2-yloxy)ethan-1-amine a valuable building block for the synthesis of more complex molecules with diverse and potentially useful properties.
Quinoxaline derivatives serve as versatile precursors for the construction of a wide array of fused heterocyclic systems. nih.gov The inherent reactivity of the quinoxaline nucleus, coupled with the functional handle provided by the ethylamine side chain of 2-(Quinoxalin-2-yloxy)ethan-1-amine, allows for a variety of synthetic transformations.
The primary amine can readily participate in condensation reactions with carbonyl compounds to form imines, which can then undergo further cyclization reactions to generate new heterocyclic rings. For example, reaction with α,β-unsaturated ketones could lead to the formation of dihydropyridine-fused quinoxalines. Furthermore, the nitrogen atoms of the quinoxaline ring can be involved in cycloaddition reactions, providing access to complex polycyclic systems. While specific examples starting from 2-(Quinoxalin-2-yloxy)ethan-1-amine are yet to be detailed in scientific literature, the general synthetic utility of quinoxalines points towards a rich field of possibilities.
Macrocyclic ligands are of great interest in supramolecular chemistry due to their ability to selectively bind metal ions and neutral molecules. The synthesis of macrocycles often relies on the use of bifunctional building blocks that can be linked together to form a large ring structure.
2-(Quinoxalin-2-yloxy)ethan-1-amine, with its reactive amine group and the potential for functionalization at other positions on the quinoxaline ring, is a suitable precursor for the synthesis of novel macrocyclic ligands. For instance, the amine group can be reacted with a dicarbonyl compound in a [2+2] condensation reaction to form a tetrameric macrocycle. The resulting macrocycle would contain four quinoxaline units, creating a pre-organized cavity capable of encapsulating guest molecules. The synthesis of such macrocycles can lead to the development of new sensors, catalysts, and separation agents. nih.gov
Intermediate in Analogs of Natural Product Synthesis
The quinoxaline ring is a structural motif present in several antibiotics of natural origin, such as echinomycin, levomycin, and actinoleutin. researchgate.netijpsjournal.comnih.gov These molecules are known to exhibit potent biological activities, including the suppression of Gram-positive bacteria and efficacy against certain tumor cell lines. researchgate.netijpsjournal.com The synthesis of analogs of these natural products is a key strategy in medicinal chemistry to develop new therapeutic agents with improved properties.
2-(Quinoxalin-2-yloxy)ethan-1-amine serves as a valuable synthetic intermediate in this context. Its primary amine group provides a convenient handle for covalent attachment to other molecular fragments, mimicking the peptide linkages found in natural antibiotics like echinomycin. researchgate.net General synthetic routes to quinoxaline derivatives, which can be adapted for this purpose, typically involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.netsapub.org By incorporating 2-(Quinoxalin-2-yloxy)ethan-1-amine into synthetic schemes, chemists can create novel analogs, systematically modifying the structure to probe structure-activity relationships and optimize biological efficacy. For instance, novel quinoxaline antibiotics have been synthesized that feature a methylenedithioether bridge as an analog of echinomycin, demonstrating significant cytotoxicity against various human tumor cell lines. researchgate.net
Exploration as a Fluorescent Probe or Optical Material Component
Quinoxaline derivatives are renowned for their excellent photoelectronic properties, making them a cornerstone for the development of fluorescent probes, chromophores, and components for optical devices. researchgate.netnih.govacs.org The strong electron-accepting nature of the quinoxaline ring system, stemming from the two nitrogen atoms in the pyrazine (B50134) ring, is fundamental to these properties. nih.govrsc.org
The design of highly efficient fluorophores often relies on an intramolecular charge transfer (ICT) mechanism within a donor-π-acceptor (D-π-A) architecture. researchgate.netmdpi.com In this model, the quinoxaline moiety typically serves as the electron-deficient acceptor (A). mdpi.comrsc.org The 2-(Quinoxalin-2-yloxy)ethan-1-amine scaffold is well-suited for this design. The amine group can be readily modified to attach various electron-donating groups (D), while the quinoxaline core acts as the acceptor, linked by the ethoxy bridge.
The photophysical properties are governed by the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In many quinoxaline-based D-π-A systems, the HOMO energy levels are distributed across the entire molecule, while the LUMO levels are predominantly localized on the quinoxaline acceptor unit. scholaris.ca This spatial separation of orbitals upon photoexcitation leads to the characteristic ICT state, which is often highly sensitive to the local environment.
A key advantage of quinoxaline-based fluorophores is the ability to fine-tune their photophysical properties through chemical modification. researchgate.net Changes in substituents on the quinoxaline ring or variations in the attached donor group can significantly alter the absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. nih.govscholaris.ca
For example, introducing electron-rich groups, such as a biphenyl (B1667301) substituent, can shift the electron cloud density toward the quinoxaline nucleus, resulting in red-shifted absorption and emission spectra due to enhanced ICT. scholaris.ca Similarly, the polarity of the solvent can influence the energy of the ICT state, leading to solvatochromic effects where the emission color changes with solvent polarity. This tunability allows for the rational design of materials with specific optical characteristics for targeted applications. researchgate.netrsc.org Some quinoxaline derivatives exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state, which is highly desirable for applications like organic light-emitting diodes (OLEDs). scholaris.ca
| Compound | Substituent(s) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|---|
| Compound 1 | Phenyl | 364 | 415 | 0.54 | THF |
| Compound 2 | Biphenyl | 371 | 425 | 0.07 | THF |
| Compound II | Carbazole | 345 | 430 | - | CHCl3 |
| Compound III | N-phenyl-carbazole | 350 | 450 | - | CHCl3 |
The sensitivity of their fluorescence to the local environment makes quinoxaline derivatives excellent candidates for chemical sensors. nih.govrsc.orgnih.gov Probes have been developed for the detection of metal cations and for monitoring pH. nih.govrsc.org For example, a sensor based on N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine was developed for the colorimetric sensing of strongly acidic pH, operating through a protonation-deprotonation mechanism on the quinoxaline ring. rsc.org
In material science, quinoxaline derivatives are widely used as light-emitting materials in organic light-emitting diodes (OLEDs), particularly for blue light emission. researchgate.netscholaris.ca They are also explored as electron-transporting materials in organic solar cells and transistors due to their high electron affinity and thermal stability. nih.govresearchgate.net Quinoxaline-based polymer dots have been synthesized that show ultrabright near-infrared (NIR) fluorescence, making them suitable for in vivo biological imaging. acs.org
Incorporation into Polymeric Materials or Functional Surfaces
The robustness and electronic properties of the quinoxaline core make it an attractive building block for high-performance polymers and functional surface coatings. colab.wsrsc.org Polyquinoxalines (PPQs) are a class of polymers known for their high thermal stability, excellent mechanical properties, and good solubility in organic solvents, which facilitates processing. colab.wsacs.org
Several polymerization strategies can be employed to incorporate quinoxaline units into a polymer backbone. One common method is the aromatic nucleophilic substitution (SNAr) polymerization of monomers that contain a preformed quinoxaline ring. colab.wsacs.org Typically, a difluoroquinoxaline monomer is polymerized with an aromatic diol in the presence of a base like potassium carbonate. acs.org The electron-withdrawing nature of the pyrazine ring in the quinoxaline structure activates the attached fluorines toward nucleophilic substitution. acs.org
The 2-(Quinoxalin-2-yloxy)ethan-1-amine molecule, after suitable modification, could be used in such polymerization schemes. For example, it could be converted into a diol or a diamine and then reacted with appropriate comonomers to form polyesters or polyamides with pendant quinoxaline units.
Another powerful technique is the use of palladium-catalyzed cross-coupling reactions to synthesize conjugated polymers. scholaris.ca This allows for the creation of well-defined polymer architectures with alternating donor and acceptor units, which are highly sought after for organic electronic applications. rsc.org Furthermore, quinoxaline derivatives have been used as photoinitiators for both free radical and cationic polymerizations under UV or visible light, highlighting their versatility in polymer chemistry. mdpi.com
| Monomer Group | Intrinsic Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
|---|---|---|---|---|
| 1,4-Phenylene | 1.4 | 221 | ≥92 | ≥2.6 |
| 2,6-Naphthylene | 2.5 | 287 | ≥92 | ≥2.6 |
| 4,4'-Biphenylene | 1.8 | 277 | ≥92 | ≥2.6 |
| 4,4'-Oxydiphenylene | 2.1 | 255 | ≥92 | ≥2.6 |
Surface Modification Applications
The unique chemical architecture of 2-(Quinoxalin-2-yloxy)ethan-1-amine, featuring a nitrogen-rich heterocyclic quinoxaline core, an ether linkage, and a terminal primary amine, suggests its potential utility in the realm of surface modification. While specific research on this exact compound is not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has demonstrated significant promise in altering the surface properties of materials, particularly in the prevention of corrosion. The principles governing the action of these related compounds provide a strong basis for understanding the potential applications of 2-(Quinoxalin-2-yloxy)ethan-1-amine in this field.
The primary mechanism by which quinoxaline derivatives modify surfaces is through adsorption, a process where molecules adhere to a surface. In the context of metal protection, these compounds form a thin, protective film at the metal-solution interface, which acts as a barrier to corrosive agents. researchgate.netnajah.edu The effectiveness of this protective layer is largely dictated by the electronic structure of the quinoxaline molecule and the nature of its functional groups.
The quinoxaline ring system, with its π-electron-rich aromatic structure and heteroatoms (nitrogen and, in the case of 2-(Quinoxalin-2-yloxy)ethan-1-amine, an ether oxygen), can readily interact with the vacant d-orbitals of metal atoms. This interaction facilitates strong adsorption onto the metal surface. Furthermore, the presence of a terminal amino group (-NH2) in 2-(Quinoxalin-2-yloxy)ethan-1-amine is expected to provide an additional site for strong chemical bonding (chemisorption) to the metal surface. This multi-point attachment would likely lead to a more stable and densely packed protective layer, enhancing its barrier properties.
Studies on various quinoxaline derivatives have consistently shown their efficacy as corrosion inhibitors for different metals and alloys, particularly for mild steel in acidic environments. najah.edumdpi.comthieme-connect.deresearchgate.net The inhibition efficiency of these compounds generally increases with their concentration, indicating that a more complete protective layer is formed as more molecules become available to adsorb onto the surface. najah.edumdpi.com
The following table summarizes the performance of several quinoxaline derivatives as corrosion inhibitors, providing a comparative context for the potential efficacy of 2-(Quinoxalin-2-yloxy)ethan-1-amine.
Table 1: Corrosion Inhibition Efficiency of Various Quinoxaline Derivatives on Mild Steel in 1 M HCl
| Compound Name | Inhibitor Concentration (M) | Inhibition Efficiency (%) | Reference |
| 1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]butan-1-one (PQDPB) | 5 x 10⁻⁴ | 92.3 | mdpi.com |
| 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP) | 5 x 10⁻⁴ | 94.1 | mdpi.com |
| 2-phenyl-1-[3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]ethanone (PPQDPE) | 5 x 10⁻⁴ | 90.5 | mdpi.com |
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | najah.edu |
| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 | najah.edu |
| (E)-3-(2-(benzofuran-2-yl)vinyl)quinoxaline-2(1H)-one (FR115) | 10⁻³ | 91.3 | thieme-connect.de |
| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ | 89 | imist.ma |
| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | 92 | imist.ma |
Based on the established structure-activity relationships for quinoxaline-based corrosion inhibitors, 2-(Quinoxalin-2-yloxy)ethan-1-amine is hypothesized to be an effective corrosion inhibitor. The presence of both the quinoxaline moiety and the amino group in a flexible ethyl ether chain could allow for effective surface coverage and strong adsorption, leading to the formation of a robust protective film. Beyond corrosion inhibition, the terminal amine functionality opens up possibilities for further surface modification. This amine group could be used as a reactive handle to graft other molecules onto the surface, creating functionalized surfaces with tailored properties such as enhanced biocompatibility, specific catalytic activity, or altered wettability.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering enhanced safety, scalability, and reproducibility over traditional batch methods. While the dedicated continuous flow synthesis of 2-(Quinoxalin-2-yloxy)ethan-1-amine has not been extensively reported, the synthesis of related heterocyclic compounds in flow is well-documented and provides a strong precedent. For instance, multi-step flow processes have been developed for the synthesis of complex molecules like cinnarizine (B98889) and cyclizine, which, like our target compound, involve nucleophilic substitution reactions. tue.nl An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine, a key intermediate for morphinans, highlights the potential for constructing complex amines from simple starting materials in a continuous manner. rsc.org
The development of automated synthesis platforms, such as the SynFini™ system, which leverages artificial intelligence for reaction planning and execution, is another promising frontier. youtube.com These platforms can accelerate the discovery and optimization of synthetic routes for novel compounds. Automated systems for parallel amide synthesis and azide-alkyne click reactions using pre-packaged capsules demonstrate the potential for high-throughput synthesis of compound libraries. synplechem.com The application of such automated platforms could significantly expedite the synthesis of derivatives of 2-(Quinoxalin-2-yloxy)ethan-1-amine for structure-activity relationship studies. A fully integrated automated synthesis solution has been reported for the synthesis of quinoxalinetacrines, showcasing the feasibility of applying this technology to complex quinoxaline-based molecules. researchgate.net
Table 1: Comparison of Batch vs. Potential Flow Synthesis of Quinoxaline (B1680401) Derivatives
| Feature | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |
| Reaction Time | Often requires long reaction times (hours to days). | Significantly reduced residence times (minutes to hours). rsc.org |
| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward scalability by running the system for longer. |
| Safety | Handling of hazardous reagents and intermediates in large quantities. | Smaller reactor volumes enhance safety, especially for exothermic reactions. |
| Reproducibility | Can be variable due to challenges in controlling reaction parameters. | Precise control over temperature, pressure, and stoichiometry leads to higher reproducibility. |
| Purification | Often requires laborious workup and purification steps. | In-line purification and separation can be integrated into the flow process. tue.nl |
Exploration of Novel Catalytic Transformations
The development of novel catalytic methods is paramount for the efficient and selective synthesis of complex molecules. For quinoxaline derivatives, a variety of catalytic transformations are being explored. Recent research has focused on the C-H functionalization of quinoxalin-2(1H)-ones, a related scaffold, using heterogeneous catalysis. nih.gov For example, visible-light-induced divergent transformations of quinoxalin-2(1H)-ones have been achieved using H2O2 as a green oxidant, yielding different products depending on the reaction atmosphere. rsc.org
The synthesis of alkoxylated quinoxalin-2(1H)-ones has been accomplished through an electrochemical dehydrogenative C-H/O-H cross-coupling, a method that avoids the need for external oxidants. researchgate.net Furthermore, cobaloxime catalysis has been employed for the C3-alkylation of quinoxalin-2(1H)-ones under light irradiation. rsc.org These advanced catalytic methods could potentially be adapted for the synthesis and derivatization of 2-(Quinoxalin-2-yloxy)ethan-1-amine , opening up new avenues for creating novel analogues with tailored properties. The classic approach to quinoxaline synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which often requires high temperatures and strong acid catalysts. nih.gov Modern methods, however, utilize a range of catalysts, including reusable nanocatalysts, to achieve these transformations under milder and more environmentally friendly conditions. rsc.orgtandfonline.com
Advanced Computational Design and Predictive Chemistry
Computational chemistry and predictive modeling are increasingly integral to modern drug discovery and materials science. For quinoxaline derivatives, quantitative structure-activity relationship (QSAR) models are being developed to predict their properties, such as their performance as corrosion inhibitors. researchgate.net These models relate the chemical structure of a compound to its activity, allowing for the in silico screening of virtual libraries of compounds before their synthesis.
Molecular docking simulations are another powerful tool for predicting the binding of small molecules to biological targets. Such studies have been used to investigate the interactions of quinoxaline derivatives with targets like the main protease of viruses and to guide the design of novel inhibitors. nih.govresearchgate.net For 2-(Quinoxalin-2-yloxy)ethan-1-amine , computational tools like SwissADME can be used to predict its pharmacokinetic properties, such as solubility and blood-brain barrier permeability. mdpi.com The use of artificial intelligence in predicting the biological targets of newly synthesized quinoxaline derivatives is also an emerging area. johnshopkins.edu These computational approaches can help prioritize the synthesis of the most promising derivatives of 2-(Quinoxalin-2-yloxy)ethan-1-amine for specific applications.
Table 2: Predicted Physicochemical Properties of Quinoxaline Derivatives
| Compound | Molecular Weight | LogP | Water Solubility | BBB Permeation |
| Compound 4 | (not specified) | (not specified) | Highest predicted | Not expected |
| Compound 5 | (not specified) | (not specified) | (not specified) | Promising |
| Compound 8a | (not specified) | (not specified) | (not specified) | Not expected |
| Compound 10b | (not specified) | (not specified) | (not specified) | Not expected |
| Compound 11b | (not specified) | (not specified) | (not specified) | Not expected |
| Data from a study on new quinoxaline-based PARP-1 inhibitors, illustrating the use of computational tools for property prediction. mdpi.com |
Development of Hybrid Materials Incorporating Quinoxaline-Amine Scaffolds
The unique structural and electronic properties of the quinoxaline-amine scaffold make it an attractive building block for the development of novel hybrid materials. While the incorporation of 2-(Quinoxalin-2-yloxy)ethan-1-amine into materials is not yet widely explored, the concept of hybrid molecules containing quinoxaline moieties is well-established in medicinal chemistry. researchgate.net These molecular hybrids often combine the quinoxaline scaffold with another pharmacophore to create a single molecule with dual or enhanced activity.
In materials science, the quinoxaline core could be integrated into metal-organic frameworks (MOFs) or polymers to create materials with interesting optical, electronic, or catalytic properties. The amine functionality of 2-(Quinoxalin-2-yloxy)ethan-1-amine provides a convenient handle for covalent attachment to other molecules or polymer backbones. The development of hybrid membranes with enhanced thermal stability and hydrophilicity has been demonstrated by incorporating graphene oxide into a polyimide matrix, a strategy that could be adapted for quinoxaline-containing materials. researchgate.net
Expanding the Scope of Non-Covalent Interaction Studies
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, are crucial in determining the structure and function of molecules and materials. nih.gov For 2-(Quinoxalin-2-yloxy)ethan-1-amine , the quinoxaline ring can participate in π-π stacking interactions, while the ether oxygen and the amine group can act as hydrogen bond acceptors and donors, respectively.
The study of these interactions is critical for understanding how this molecule might bind to a biological target or self-assemble into larger structures. Computational methods like Hirshfeld surface analysis and non-covalent interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.net Experimental studies on synthetic analogues of quinoxaline antibiotics have shed light on the role of different structural features in their interaction with nucleic acids. nih.gov A deeper understanding of the non-covalent interactions of 2-(Quinoxalin-2-yloxy)ethan-1-amine could guide the design of derivatives with improved binding affinity for specific targets or with desired self-assembly properties.
Opportunities for Sustainable Chemistry in Quinoxaline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce their environmental impact. For quinoxaline derivatives, a variety of green synthetic strategies have been developed, including the use of water as a solvent, reusable catalysts, and alternative energy sources like microwave irradiation and ultrasound. rsc.orgbenthamdirect.com
The synthesis of quinoxalines from renewable starting materials, such as the use of waste orange peel extract to create copper oxide nanoparticles as a catalyst, represents a significant step towards more sustainable chemical processes. tandfonline.com Another green approach involves the use of β-cyclodextrin as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxalines in water or in the solid state. mdpi.com Adopting these green chemistry principles for the synthesis of 2-(Quinoxalin-2-yloxy)ethan-1-amine would not only minimize waste and reduce the use of hazardous substances but also align with the growing demand for sustainable chemical manufacturing.
Table 3: Examples of Green Catalysts for Quinoxaline Synthesis
| Catalyst | Starting Materials | Reaction Conditions | Key Advantages |
| CuO Nanoparticles (from orange peel extract) | o-phenylenediamine (B120857), benzil | Water, 40°C, 30 min | Renewable catalyst, high yield, simple methodology. tandfonline.com |
| β-Cyclodextrin | o-phenylenediamine, 2-indanone (B58226) derivatives | Water or solid state, room temperature | Mild, simple, non-toxic, reusable catalyst. mdpi.com |
| Alumina-supported Heteropolyoxometalates | o-phenylenediamine, 1,2-dicarbonyl compound | Toluene, room temperature | High yields, heterogeneous catalyst, mild conditions. nih.gov |
| Nano-BF3·SiO2 | α-diketones, o-phenylenediamine | Solvent-free, sonication | Green, reusable, non-corrosive. rsc.org |
Q & A
Q. What are the established synthetic routes for 2-(Quinoxalin-2-yloxy)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling quinoxalin-2-ol with a halogenated ethanamine precursor (e.g., 2-chloroethan-1-amine) under basic conditions. A two-step approach is common:
Alkylation : React quinoxalin-2-ol with 2-chloroethan-1-amine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
Purification : Extract the product using dichloromethane (CH₂Cl₂), dry over MgSO₄, and concentrate via rotary evaporation .
Optimization strategies include varying solvent polarity (e.g., DMSO for enhanced solubility) and using catalytic agents (e.g., KI) to accelerate alkylation .
Q. How can researchers validate the structural integrity of 2-(Quinoxalin-2-yloxy)ethan-1-amine post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the quinoxaline ring protons (δ 8.5–9.0 ppm) and ethanamine chain (δ 3.0–3.5 ppm for CH₂NH₂).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1 for C₁₁H₁₂N₃O⁺).
- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C-O-C ether linkages (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for quinoxaline-amine derivatives across studies?
- Methodological Answer : Discrepancies may arise from:
- Solubility Variability : Use standardized solvents (e.g., DMSO with ≤0.1% H₂O) for in vitro assays.
- Receptor Specificity : Conduct competitive binding assays (e.g., 5-HT₂A vs. dopamine D₂ receptors) to confirm target selectivity .
- Metabolic Stability : Perform hepatic microsomal assays to compare degradation rates under varied pH/temperature conditions .
Q. How can computational modeling guide the design of 2-(Quinoxalin-2-yloxy)ethan-1-amine analogs with enhanced binding affinity?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins:
- Step 1 : Generate 3D conformers of the compound and its analogs.
- Step 2 : Dock into active sites (e.g., kinase domains) using force fields (e.g., AMBER).
- Step 3 : Prioritize analogs with lower binding energies (ΔG < −8 kcal/mol) and hydrogen-bonding interactions with key residues (e.g., Asp155 in 5-HT₂A) .
Q. What experimental protocols mitigate oxidative degradation of 2-(Quinoxalin-2-yloxy)ethan-1-amine during long-term storage?
- Methodological Answer : Stabilization approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
